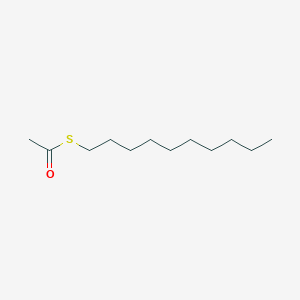

S-Decyl ethanethioate

Description

Properties

CAS No. |

1534-09-4 |

|---|---|

Molecular Formula |

C12H24OS |

Molecular Weight |

216.39 g/mol |

IUPAC Name |

S-decyl ethanethioate |

InChI |

InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-11H2,1-2H3 |

InChI Key |

QOBXPHDQCFZNIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented synthesis involves the nucleophilic substitution of 1-bromodecane with potassium thioacetate (CH₃COS⁻K⁺). This method, adapted from Synthetic Communications (1987), proceeds via an Sₙ2 mechanism , where the thioacetate anion displaces the bromide ion.

- Combine 1-bromodecane (10.0 mmol) and potassium thioacetate (15.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

- Heat the mixture at 80°C under nitrogen for 24 hours.

- Cool to room temperature, dilute with diethyl ether (50 mL), and wash with water (3 × 30 mL).

- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

- Purify the crude product via silica gel column chromatography (1% diethyl ether in hexanes) to yield S-decyl ethanethioate as a colorless liquid.

Key Data :

Optimization and Limitations

- Solvent Selection : DMF enhances ionic dissociation of potassium thioacetate, improving reaction efficiency. Alternatives like acetone or acetonitrile result in lower yields (<50%).

- Side Reactions : Prolonged heating (>30 hours) promotes elimination pathways, generating 1-decene as a byproduct.

Carbonyldiimidazole (CDI)-Mediated Coupling

Reaction Mechanism and Procedure

A contemporary method employs carbonyldiimidazole (CDI) to activate acetic acid for coupling with 1-decanethiol. This one-pot protocol, reported in RSC Advances (2024), avoids harsh conditions and achieves rapid conversion.

- Dissolve acetic acid (8.0 mmol) and CDI (8.0 mmol) in anhydrous acetonitrile (15 mL) under nitrogen.

- Stir the mixture at room temperature for 10 minutes to form the acyl imidazole intermediate.

- Add 1-decanethiol (8.0 mmol) and continue stirring for 5 minutes.

- Quench the reaction with degassed water (20 mL) and extract with ethyl acetate (3 × 30 mL).

- Dry the combined organic layers over sodium sulfate and concentrate to obtain this compound.

Key Data :

Advantages Over Traditional Methods

- Speed : Reaction completes in <15 minutes vs. 24 hours for Sₙ2 methods.

- Chemoselectivity : CDI selectively activates carboxylic acids without affecting alcohols or amines present in complex substrates.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: S-Decyl ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-Decyl ethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. It can act as an inhibitor or activator of certain enzymes, providing insights into enzyme mechanisms and functions.

Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or pathways.

Industry: this compound is used in the fragrance industry due to its distinctive odor. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-Decyl ethanethioate exerts its effects involves its interaction with molecular targets such as enzymes. The thioester group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Thioester vs. Ester Reactivity: Thioesters (e.g., this compound) exhibit higher nucleophilicity at the sulfur atom compared to oxygen esters like ethyl decanoate. This makes thioesters more reactive in acyl transfer reactions, a property exploited in enzyme mimetics and dynamic combinatorial chemistry . Ethyl decanoate (CAS 110-38-3) is more stable under acidic conditions, whereas thioesters are prone to hydrolysis in the presence of strong acids or bases .

Alkyl Chain Impact: The decyl chain in this compound enhances lipophilicity (logP ~5.2 estimated), making it more suitable for lipid-based formulations than S-methyl ethanethioate (logP ~1.5) . In contrast, phosphonothiolates with decyl chains () are structurally bulkier due to the phosphonate group, limiting their membrane permeability compared to thioesters .

Key Findings:

- Synthesis : this compound can be synthesized via thiol-acetyl condensation, analogous to methods used for smaller thioesters (). The reaction typically requires anhydrous conditions and acid catalysts (e.g., acetic acid) to proceed efficiently .

- Spectroscopy: The ¹³C NMR signal for the thioester carbonyl (C=O) in this compound is downfield-shifted (~166.5 ppm) compared to esters (~173 ppm for ethyl decanoate), reflecting the electron-withdrawing effect of sulfur .

Key Insights:

- Bioactivity: Unlike S-hydroxyphenyl ethanethioate derivatives (), which inhibit 5-lipoxygenase (5-LOX) with efficacy comparable to Zileuton, this compound’s bioactivity remains unexplored.

- Industrial Relevance: this compound’s long alkyl chain positions it as a candidate for nonionic surfactants, whereas ethyl decanoate dominates in food and cosmetic industries due to its GRAS (Generally Recognized as Safe) status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.